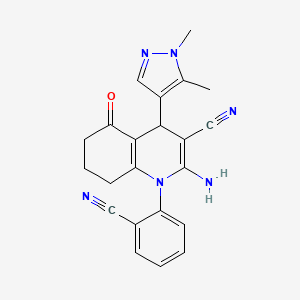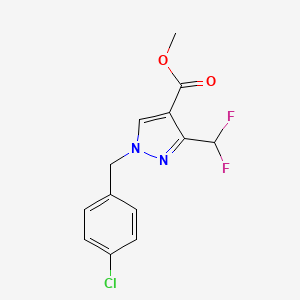![molecular formula C21H23BrN4S B10903674 1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10903674.png)
1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound characterized by its complex structure, which includes a bromobenzyl group, a dimethylpyrazolyl group, and a phenethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form 4-bromobenzyl intermediates. This can be achieved by reacting benzyl compounds with bromine in the presence of a catalyst.
Synthesis of the Pyrazolyl Intermediate: The next step involves the formation of the 3,5-dimethyl-1H-pyrazol-4-yl intermediate. This can be synthesized through the reaction of appropriate hydrazines with diketones under acidic conditions.
Coupling Reaction: The final step involves the coupling of the bromobenzyl intermediate with the pyrazolyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzyl compounds using bromine and a suitable catalyst.
Pyrazole Formation: Industrial synthesis of pyrazole intermediates using hydrazines and diketones.
Coupling and Purification: Coupling reactions are carried out in large reactors, followed by purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and thiourea moieties.
Coupling Reactions: The phenethylthiourea group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Formation of substituted benzyl derivatives.
Oxidation Products: Formation of oxidized pyrazole or thiourea derivatives.
Reduction Products: Formation of reduced pyrazole or thiourea derivatives.
Scientific Research Applications
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is unique due to its combination of a bromobenzyl group, a dimethylpyrazolyl group, and a phenethylthiourea moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23BrN4S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H23BrN4S/c1-15-20(24-21(27)23-13-12-17-6-4-3-5-7-17)16(2)26(25-15)14-18-8-10-19(22)11-9-18/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
InChI Key |
DIRXZMVDWCLIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-(2-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10903601.png)
![4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903608.png)
methanone](/img/structure/B10903625.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10903628.png)
![N'~2~,N'~5~-bis[(E)-(2,6-dichlorophenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10903635.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10903636.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903646.png)
![4-chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B10903651.png)

![2-(3-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B10903663.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10903664.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903682.png)
